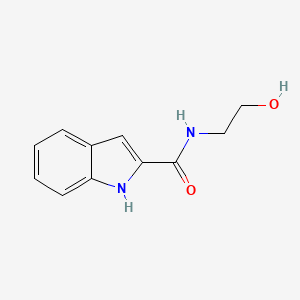

N-(2-hydroxyethyl)-1H-indole-2-carboxamide

説明

Significance of the Indole (B1671886) Scaffold in Medicinal and Organic Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities. tandfonline.comnih.govnih.gov Its structural versatility allows it to interact with a diverse range of biological targets, making it a valuable framework in drug discovery. tandfonline.comnih.gov The indole nucleus is a key component in numerous approved drugs, underscoring its therapeutic importance. tandfonline.com

The significance of the indole scaffold can be attributed to several key features:

Bioisosterism: The indole nucleus is often considered a bioisostere of other aromatic systems, such as naphthalene (B1677914) or quinoline, allowing for the modulation of physicochemical properties while maintaining biological activity.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions, facilitating binding to biological macromolecules.

Reactivity: The indole ring is susceptible to electrophilic substitution, particularly at the C3 position, providing a convenient handle for chemical modification and the synthesis of diverse derivatives.

The broad therapeutic applications of indole-containing compounds are extensive and continue to expand. They have been investigated for their potential in treating a wide range of conditions, including cancer, inflammation, microbial infections, and neurological disorders. tandfonline.comnih.govnih.gov

Table 1: Examples of Therapeutic Areas Investigated for Indole Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer, Antitumor |

| Infectious Diseases | Antimicrobial, Antiviral, Anti-HIV, Antimalarial |

| Inflammation | Anti-inflammatory |

| Neurology | Neuroprotective, Anti-Alzheimer's |

| Cardiovascular | Antihypertensive |

Role of the Carboxamide Functionality in Chemical Synthesis and Biological Recognition

The carboxamide group (-CONH-) is a cornerstone of organic and medicinal chemistry, prized for its unique structural and chemical properties. nih.gov It is a prevalent functional group in a vast number of pharmaceuticals and natural products, playing a critical role in both chemical synthesis and biological interactions. acs.org

In chemical synthesis , the carboxamide bond is exceptionally stable, yet it can be formed through reliable and well-established coupling reactions, typically involving the activation of a carboxylic acid followed by reaction with an amine. nih.gov This robustness and ease of formation make the carboxamide linkage a favored strategy for covalently linking different molecular fragments.

In the context of biological recognition , the carboxamide functionality is of paramount importance. Its key features include:

Hydrogen Bonding Capability: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature allows carboxamides to form strong and specific hydrogen bonding networks with biological targets such as proteins and nucleic acids. nih.gov

Rigidity and Planarity: Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the amide bond has a significant degree of double bond character, resulting in a planar and rigid structure. This conformational constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Metabolic Stability: The amide bond is generally resistant to enzymatic cleavage, contributing to the metabolic stability and favorable pharmacokinetic profiles of many drug molecules.

The carboxamide moiety is a key pharmacophore in a wide range of drugs, contributing to their efficacy in treating conditions such as hypertension, HIV, and cardiovascular diseases. acs.org

Positioning of N-(2-hydroxyethyl)-1H-indole-2-carboxamide within the Broader Indole-2-carboxamide Class

N-(2-hydroxyethyl)-1H-indole-2-carboxamide belongs to the extensive family of indole-2-carboxamides, a class of compounds that has garnered significant attention in medicinal chemistry research. nih.govacs.org The core structure of these molecules consists of an indole ring with a carboxamide group attached at the 2-position. The diversity within this class arises from the wide range of substituents that can be incorporated at the indole nitrogen (N1), on the indole ring itself, and on the amide nitrogen.

The structure of N-(2-hydroxyethyl)-1H-indole-2-carboxamide is characterized by the presence of a 2-hydroxyethyl group attached to the amide nitrogen. This particular feature introduces a hydroxyl group, which can have a significant impact on the molecule's physicochemical properties and its potential biological activity. The hydroxyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets and improving aqueous solubility.

Research into the broader class of N-substituted indole-2-carboxamides has revealed a wide spectrum of biological activities. tandfonline.comnih.govrsc.org For instance, various derivatives have been investigated as:

Antiproliferative agents: Demonstrating activity against various cancer cell lines. nih.gov

Antimicrobial agents: Showing efficacy against pathogens like Mycobacterium tuberculosis. rsc.org

Enzyme inhibitors: Targeting specific enzymes involved in disease pathways.

A closely related derivative, 1-(2-Hydroxyethyl)-N,5-dimethyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide , has been synthesized and studied in the context of anti-trypanosomal activity. nih.govacs.org This highlights the potential for the N-(2-hydroxyethyl) moiety to be a component of more complex and biologically active molecules within the indole-2-carboxamide class. The synthesis of such compounds typically involves the coupling of a suitable indole-2-carboxylic acid with the corresponding amine. nih.govmdpi.com

The strategic placement of the hydroxyl group in N-(2-hydroxyethyl)-1H-indole-2-carboxamide makes it an interesting candidate for further investigation and a valuable building block for the synthesis of more complex indole-2-carboxamide derivatives with potentially enhanced therapeutic properties.

Structure

3D Structure

特性

IUPAC Name |

N-(2-hydroxyethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-6-5-12-11(15)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13-14H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJJQYVSRKAHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Hydroxyethyl 1h Indole 2 Carboxamide and Its Analogues

General Strategies for Indole-2-carboxamide Core Synthesis

The construction of the indole-2-carboxamide core is a critical first step, which can be achieved through two primary routes: forming the amide bond from a pre-existing indole (B1671886) ring or constructing the indole ring itself with the carboxamide precursor in place.

The most direct and widely employed method for synthesizing indole-2-carboxamides is the coupling of an indole-2-carboxylic acid with a suitable amine. This approach benefits from the commercial availability of a wide range of indole-2-carboxylic acids and amines. The reaction is facilitated by various coupling agents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Commonly used coupling systems include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org The EDC/HOBt system is a staple for forming the amide linkage between indole-2-carboxylic acids and various amines. nih.gov

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective. nih.govnih.gov For instance, BOP reagent has been successfully used to couple indole-2-carboxylic acids with appropriate amines in the presence of a base like diisopropylethylamine (DIPEA). nih.gov

These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN) at room temperature. nih.govmdpi.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity for specific substrates. rsc.orgmdpi.com

Table 1: Common Coupling Reagents for Indole-2-carboxamide Synthesis

| Coupling Reagent/System | Additive(s) | Base | Typical Solvent(s) | Reference(s) |

|---|---|---|---|---|

| EDC·HCl | HOBt | DIPEA | DCM, DMF | nih.gov |

| BOP | - | DIPEA | DMF, DCM | nih.govnih.gov |

| HBTU | HOBt | DIPEA | DMF | mdpi.com |

| DCC | DMAP | - | - | rsc.org |

Key cyclization strategies include:

Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For indole-2-carboxamides, this can be adapted by using a pyruvate (B1213749) derivative, which upon cyclization, yields an indole-2-carboxylate (B1230498) that can be further converted to the desired amide. nih.gov

Hemetsberger–Knittel Synthesis: This method provides access to indole-2-carboxylates through the thermolysis of methyl-2-azidocinnamates, which are formed from the condensation of a substituted benzaldehyde (B42025) and methyl 2-azidoacetate. acs.org

Palladium/Copper-Catalyzed Cyclizations: Modern cross-coupling strategies allow for the synthesis of indoles from simpler precursors. For example, an ultrasound-assisted Pd/Cu-catalyzed coupling-cyclization of substituted anilines and propargylamine (B41283) can be employed. researchgate.net Another approach involves the reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate, which can be facilitated by ionic liquids under microwave irradiation to produce indole-2-carboxylic acid esters in high yields. researchgate.net

These cyclization methods offer a powerful means to generate diverse indole scaffolds that can then be advanced to the target carboxamides. rsc.org

Specific Synthesis Pathways for N-(2-hydroxyethyl)-1H-indole-2-carboxamide

The synthesis of the title compound, N-(2-hydroxyethyl)-1H-indole-2-carboxamide, is most efficiently achieved via the direct amide coupling strategy. This pathway involves the reaction of 1H-indole-2-carboxylic acid with 2-aminoethanol (ethanolamine).

The general procedure is as follows:

Activation of Carboxylic Acid: 1H-indole-2-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A coupling agent, such as EDC·HCl, along with an additive like HOBt, is added to the solution to form an activated intermediate.

Amide Bond Formation: 2-aminoethanol is then added to the reaction mixture, often in the presence of a non-nucleophilic base like DIPEA to neutralize any acid formed. The amine attacks the activated carboxyl group, forming the desired amide bond.

Workup and Purification: The reaction is typically stirred at room temperature for several hours. nih.gov Upon completion, the mixture is worked up (e.g., diluted with water and extracted with an organic solvent) and the crude product is purified, usually by column chromatography, to yield N-(2-hydroxyethyl)-1H-indole-2-carboxamide.

This method is straightforward and utilizes readily available starting materials. An alternative, though less direct, route could involve starting with ethyl 1H-indole-2-carboxylate. nih.gov The ester could be reacted directly with 2-aminoethanol, though this aminolysis often requires heat and may be lower yielding than the coupling-reagent-mediated approach.

Chemical Derivatization and Scaffold Modification Approaches

To explore structure-activity relationships and develop analogues with tailored properties, the N-(2-hydroxyethyl)-1H-indole-2-carboxamide scaffold can be systematically modified at three key positions: the indole nucleus, the carboxamide linker, and the N-substituent.

The indole ring is a rich platform for chemical modification, with the C3, C5, C6, and C7 positions being common sites for substitution.

C3-Position: The C3 position can be functionalized, for example, through Friedel–Crafts acylation of an indole-2-carboxylate precursor, followed by reduction to yield C3-alkylated indoles. acs.org Studies have shown that the chain length of a C3-alkyl group can be a critical factor for biological activity. acs.org

C5-Position: The C5 position is another key site for modification. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), are often introduced here. nih.govacs.org These can be incorporated by starting with a correspondingly substituted aniline (B41778) or benzaldehyde in the indole ring synthesis. nih.govacs.org The presence and nature of the C5 substituent can significantly influence the electronic properties of the indole ring and its interaction with biological targets. acs.orgnih.gov For example, compounds with 5-O-methylsulfonyl and 5-O-aminosulfonyl groups have been synthesized and shown to possess potent cytotoxic activity. nih.govnih.gov

Table 2: Examples of Substitutions on the Indole Nucleus

| Position | Substituent Type | Example Group(s) | Synthetic Approach | Reference(s) |

|---|---|---|---|---|

| C3 | Alkyl | Methyl, Ethyl, Propyl | Friedel-Crafts Acylation & Reduction | nih.govacs.org |

| C5 | Halogen | Chloro (Cl), Fluoro (F) | Use of substituted starting materials | nih.govacs.org |

| C5 | Methoxy (B1213986) | -OCH₃ | Use of substituted starting materials | acs.org |

| C5 | O-Sulfonyl | -O-SO₂CH₃, -O-SO₂NH₂ | Coupling with substituted indole-2-carboxylic acids | nih.govnih.gov |

The side chain attached to the C2-carboxamide nitrogen provides extensive opportunities for derivatization.

Linker Modification: The length and nature of the linker between the amide nitrogen and any terminal group can be varied. For analogues based on a phenethyl amine scaffold, the ethylene (B1197577) linker has been shown to be important, as shortening or elongating it can abolish biological activity. acs.org Modifications can also include incorporating cyclic structures like piperazine. nih.gov

N-Substituent Modification: The terminal group on the N-substituent is a major point of diversity. In the title compound, this is a primary alcohol (-OH). This hydroxyl group can be further functionalized, for instance, by converting it to an azide. nih.gov In other analogues, the hydroxyethyl (B10761427) group is replaced entirely with other functionalities, such as substituted phenyl rings, adamantyl groups, or cyclohexyl rings, to modulate properties like lipophilicity and target engagement. rsc.orgacs.org The amide nitrogen itself can also be methylated, which can restore potency in certain compound series. acs.org

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical and pharmacological properties, making the indole-2-carboxamide a versatile and "privileged" scaffold in medicinal chemistry. arkat-usa.org

Introduction of Heterocyclic and Aromatic Moieties

The functionalization of the indole-2-carboxamide scaffold by incorporating various heterocyclic and aromatic groups is a key strategy for modifying its chemical and biological properties. These moieties can be introduced at several positions, primarily on the indole ring, the carboxamide side chain, or as substituents on existing aromatic rings.

One common approach involves the direct coupling of a pre-functionalized indole-2-carboxylic acid with an amine that already contains the desired heterocyclic or aromatic ring. For instance, the synthesis of N-(4-hydroxyphenyl)-1H-indole-2-carboxamide is achieved by a straightforward amide coupling reaction between 1H-indole-2-carboxylic acid and 4-aminophenol (B1666318). mdpi.com This strategy is widely applicable for incorporating a variety of aromatic and heterocyclic amines.

For modifications on the indole core itself, cross-coupling reactions are particularly powerful. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to attach aromatic or heterocyclic groups at specific positions on the indole's benzene (B151609) ring, typically starting from a halogenated indole derivative. acs.org This allows for the synthesis of analogues with substituents like cyclopropyl (B3062369) groups on the aromatic core. acs.org

Another strategy involves building the indole ring system with the desired aromatic substituent already in place. The Fischer indole synthesis, a robust method for forming the indole nucleus, can be initiated from arylhydrazines that bear the required aromatic or heterocyclic substituents. nih.gov Similarly, the Japp-Klingermann/Fischer-indole synthesis pathway can be employed using diazonium salts and substituted β-ketoesters to generate indoles with specific substitutions. acs.org

The introduction of heterocyclic tails has been noted as a strategy in the development of potential therapeutic agents. arkat-usa.org This can be accomplished by coupling the indole-2-carboxylic acid with amines containing heterocyclic fragments, such as piperidine (B6355638) or morpholine, often as part of a larger side chain. nih.govnih.gov

The following table summarizes various analogues of N-(2-hydroxyethyl)-1H-indole-2-carboxamide featuring heterocyclic or aromatic moieties and the synthetic methods employed.

| Compound Name | Introduced Moiety | Synthetic Method |

| N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide | 4-Hydroxyphenyl | Amide coupling with 4-aminophenol mdpi.com |

| 5-Cyclopropyl Indole-2-carboxamide Analogues | Cyclopropyl | Suzuki-Miyaura cross-coupling acs.org |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Piperidin-1-ylphenethyl | Amide coupling with substituted amine nih.gov |

| N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamide | 3,4-Dichlorobenzyl | Amide coupling with 3,4-dichlorobenzylamine (B86363) mdpi.com |

| 5-Methyl Indole-2-carboxamide Analogues | Methyl | Fischer Indole Synthesis from substituted arylhydrazine acs.org |

Reaction Mechanisms and Synthetic Versatility of Indole-2-carboxamides

The indole-2-carboxamide framework serves as a highly versatile synthetic handle for the construction of more complex, diversely substituted, and polycyclic indole structures. jove.comrsc.org Its utility stems from the reactivity of the indole nucleus and the amide functionality, which can participate in a variety of chemical transformations.

The synthesis of the core indole-2-carboxamide structure itself can be achieved through several well-established mechanisms. A primary route involves the formation of an indole-2-carboxylic acid or its ester, followed by amidation. The Fischer indole synthesis is a classic method, proceeding via the acid-catalyzed reaction of an arylhydrazine with an α-ketoacid like ethyl pyruvate, followed by cyclization and aromatization. nih.gov An alternative is the Hemetsberger–Knittel synthesis, which involves the thermolysis of a methyl-2-azidocinnamate intermediate to form the indole-2-carboxylate. acs.org

Once formed, the amide bond is typically created via standard coupling reactions. The indole-2-carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, which readily reacts with an amine. tandfonline.com Alternatively, peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. nih.gov

The true synthetic versatility of indole-2-carboxamides is demonstrated in their use as precursors for polycyclic fused indole systems. jove.comresearcher.life The indole nucleus and the carboxamide group can participate in intramolecular and intermolecular cyclization reactions to build complex molecular architectures. jove.comresearcher.life For example, indole-2-carboxamides can undergo annulation reactions with bicycloalkenes, catalyzed by ruthenium, to synthesize β-carboline-1-one derivatives through a proposed reversible cyclometalation pathway. researchgate.net Another powerful transformation is the TfOH-catalyzed cascade C-H/N-H annulation of indole-2-carboxamides with benzoquinones, which yields tetracyclic indolo[2,3-c]quinolinones. researchgate.net

The indole ring itself is susceptible to electrophilic substitution. Friedel-Crafts acylation at the C3 position is a common method to introduce alkyl or acyl groups, which can then be further modified. acs.org This highlights the scaffold's ability to be decorated with a wide array of functional groups, expanding its synthetic potential significantly. rsc.org

| Reaction Type | Reagents/Catalysts | Product Type |

| Fischer Indole Synthesis | Arylhydrazine, Ethyl pyruvate, p-TsOH | Ethyl indole-2-carboxylate nih.gov |

| Hemetsberger–Knittel Synthesis | Substituted benzaldehyde, Methyl 2-azidoacetate | Indole-2-carboxylate acs.org |

| Amide Coupling | Indole-2-carboxylic acid, Amine, BOP, DIPEA | N-substituted Indole-2-carboxamide nih.gov |

| Amide Coupling (via Acyl Chloride) | Indole-2-carboxylic acid, SOCl₂, Amine, Pyridine | N-substituted Indole-2-carboxamide tandfonline.com |

| Annulation | Bicycloalkene, Ruthenium catalyst | β-Carboline-1-one derivative researchgate.net |

| C-H/N-H Annulation Cascade | Benzoquinone, TfOH | Tetracyclic indolo[2,3-c]quinolinone researchgate.net |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-indole-2-carboxylate acs.org |

Computational Chemistry and Theoretical Studies on N 2 Hydroxyethyl 1h Indole 2 Carboxamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy, making it an essential tool in computational chemistry.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. DFT calculations are employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. For indole (B1671886) derivatives, a stable conformer is typically identified through potential energy scans by systematically varying relevant dihedral angles. nih.gov This optimized geometry is the foundation for all subsequent property predictions.

For the indole-2-carboxamide scaffold, conformational analysis is crucial for understanding its biological activity. The relative orientation of the indole ring and the carboxamide side chain can significantly influence how the molecule interacts with biological targets. DFT calculations have been successfully used to predict the most stable configurations of related indole hydrazone derivatives, indicating that the preferred conformation can change based on the solvent environment, shifting between E-Syn and E-Anti forms in different polarities. mdpi.com

Table 1: Representative Bond Lengths and Angles for Indole-based Structures Note: Data is generalized from studies on related indole derivatives and serves as an illustrative example of DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C=O (carboxamide) | ~1.25 Å |

| Bond Length | N-H (indole) | ~1.02 Å |

| Bond Length | C-N (carboxamide) | ~1.37 Å |

| Bond Angle | O=C-N | ~123° |

| Dihedral Angle | C-C-C=O | Varies with conformation |

DFT methods are highly effective at predicting various spectroscopic parameters that can be compared with experimental results for structure verification.

NMR Spectroscopy: The Gage-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical spectra are compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies for functional groups, such as the N-H and C=O stretches in the indole and carboxamide moieties, generally show good agreement with experimental data from FT-IR and FT-Raman spectroscopy after applying appropriate scaling factors. researchgate.netmdpi.comnih.gov For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid have demonstrated how DFT can help assign observed vibrational bands and distinguish between different polymorphic forms based on their unique hydrogen bonding patterns. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net This analysis provides insight into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies Note: This table presents typical data for indole derivatives to illustrate the predictive power of DFT.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Indole NH | ~3500 | ~3450 |

| C=O Stretch | Carboxamide | ~1680 | ~1650 |

| C-N Stretch | Carboxamide | ~1350 | ~1330 |

| O-H Stretch | Hydroxyethyl (B10761427) | ~3600 | ~3550 |

DFT provides a detailed picture of the electronic properties of a molecule. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to understand charge distribution and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and the nature of electronic transitions. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For a molecule like N-(2-hydroxyethyl)-1H-indole-2-carboxamide, the oxygen and nitrogen atoms are expected to be negative potential sites (red/yellow), while the hydrogen atoms of the NH and OH groups are positive potential sites (blue), indicating their role as hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov This provides quantitative insight into the stability derived from these interactions within the molecule.

Molecular Docking and Dynamics Simulations

While DFT focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govdergipark.org.tr This method is instrumental in structure-based drug design for predicting how compounds from the indole-2-carboxamide class might interact with a receptor's binding site. nih.gov

The process involves placing the ligand in various conformations within the protein's active site and using a scoring function to estimate the binding affinity for each pose. nih.gov For indole-2-carboxamide derivatives, docking studies reveal that binding is often stabilized by a network of interactions, including:

Hydrogen Bonds: The carboxamide and hydroxyl groups can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The indole ring can form hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

Cation-π Interactions: The electron-rich indole ring can interact favorably with positively charged residues like arginine. researchgate.net

These predictions help elucidate the molecular basis of a ligand's activity and can guide the chemical modification of the scaffold to improve binding affinity and selectivity. dergipark.org.trnih.gov

The indole-2-carboxamide scaffold is a well-known template for developing allosteric modulators, particularly for the cannabinoid type 1 (CB1) receptor. acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site, altering the receptor's response to the endogenous ligand.

Molecular dynamics (MD) simulations can be used to study the conformational changes induced by the binding of an allosteric modulator. ucsf.edu These simulations model the movement of atoms over time, providing a dynamic view of how the modulator's binding at one site can propagate through the protein structure to affect the orthosteric site. ucsf.edu For instance, studies on N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase have used molecular simulations to explore their binding to an allosteric site and understand their mechanism of action. mdpi.com Such computational approaches are crucial for characterizing the subtle but significant structural and dynamic changes that underpin allosteric regulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the indole-2-carboxamide scaffold, 3D-QSAR methods like CoMFA and CoMSIA have been successfully employed to guide the design of new, more potent derivatives.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. For series of indole-2-carboxamide compounds, CoMFA models have been developed that show strong predictive power.

In a study on indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), a CoMFA model yielded a cross-validated q² value of 0.697, indicating good internal predictability. nih.gov Such models help in visualizing the regions around the molecule where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. The results from these analyses on related indole-2-carboxamides provide clear guidelines for designing novel inhibitors. nih.govnih.gov

Table 1: Representative Statistical Results from CoMFA Studies on Indole-2-Carboxamide Analogs

| Model Parameter | Value | Reference |

|---|---|---|

| Cross-validated q² | 0.697 | nih.gov |

| Non-cross-validated r² | 0.939 | nih.gov |

| Predictive r² (Test Set) | 0.604 | nih.gov |

Note: Data is derived from studies on analogous indole-2-carboxamide series, not specifically N-(2-hydroxyethyl)-1H-indole-2-carboxamide.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. This provides a more detailed picture of the intermolecular interactions governing biological activity.

For the same series of indole-2-carboxamide inhibitors of HLGPa, a CoMSIA model produced a q² value of 0.622. nih.gov In a separate, extensive study on 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors, highly predictive and consistent CoMSIA models were developed. nih.gov These models, combining steric, electrostatic, and hydrophobic fields, corresponded well with the experimentally determined binding site topology. nih.gov The contour maps generated from CoMSIA can pinpoint where hydrophobic groups, hydrogen bond donors, or acceptors on the N-(2-hydroxyethyl)-1H-indole-2-carboxamide structure could be modified to enhance activity.

Table 2: Representative Statistical Results from CoMSIA Studies on Indole-2-Carboxamide Analogs

| Model Parameter | Value | Reference |

|---|---|---|

| Cross-validated q² | 0.622 | nih.gov |

| Non-cross-validated r² | 0.902 | nih.gov |

| Predictive r² (Test Set) | 0.654 | nih.gov |

Note: Data is derived from studies on analogous indole-2-carboxamide series, not specifically N-(2-hydroxyethyl)-1H-indole-2-carboxamide.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The N-(2-hydroxyethyl)-1H-indole-2-carboxamide molecule possesses several functional groups capable of forming significant intermolecular interactions, including the indole N-H, the amide N-H, the carbonyl oxygen, and the terminal hydroxyl group. These groups are prime candidates for forming hydrogen bonds, which are crucial in dictating the crystal packing and receptor-binding of the molecule.

Hydrogen Bonding: The indole N-H group and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the hydroxyethyl oxygen can act as acceptors. Studies on related indole-2-carboxylic acid structures confirm the formation of robust hydrogen-bonded networks. For instance, research on proton-transfer compounds of indole-2-carboxylic acid revealed primary cyclic interactions involving complementary N-H···O hydrogen bonds between the amide and carboxylate groups. qut.edu.au In the solid state, N-(2-hydroxyethyl)-1H-indole-2-carboxamide is expected to form extensive chains or sheets stabilized by N-H···O and O-H···O hydrogen bonds.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto the Hirshfeld surface, one can decompose the crystal packing into contributions from different types of atomic contacts.

While a specific Hirshfeld analysis for N-(2-hydroxyethyl)-1H-indole-2-carboxamide is not published, data from a closely related molecule, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which shares the key N-(2-hydroxyethyl)-carboxamide side chain, provides valuable insight. nih.gov The analysis of this analog showed that the most significant contributions to the crystal packing were from H···H, N···H, C···H, and O···H contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 55.5 | nih.gov |

| N···H / H···N | 15.4 | nih.gov |

| C···H / H···C | 13.2 | nih.gov |

| O···H / H···O | 12.9 | nih.gov |

Note: Data is for 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a structural analog of the title compound's side chain.

This analysis indicates that van der Waals forces (H···H, C···H) make up the largest part of the surface interactions, but the directional, stronger hydrogen bonds (N···H, O···H) play a critical role in defining the specific crystal architecture.

Structure Activity Relationship Sar Investigations of N 2 Hydroxyethyl 1h Indole 2 Carboxamide Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Profiles

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic landscape of the indole ring is a critical determinant of biological activity, with the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) being highly dependent on the specific biological target.

For derivatives designed as allosteric modulators of the Cannabinoid Receptor 1 (CB1), the presence of an EWG at the C5 position of the indole ring is a key structural requirement. acs.org The prototypical modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, features a chloro group at C5, which is an EWG inductively but an EDG by resonance. acs.org Studies exploring this position revealed that moving the chloro group from C5 to C6 drastically reduced binding affinity for the allosteric site. acs.org Furthermore, replacing the C5-chloro group with a stronger EDG like a methoxy (B1213986) group led to a significant decrease in both binding affinity and allosteric cooperativity. acs.org Conversely, for indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, small, aliphatic EDGs such as methyl, cyclopropyl (B3062369), ethyl, or methoxy groups at the 5-position were favored for potency. acs.org In this series, analogues containing EWGs like halogens or a trifluoromethyl group were found to be inactive. acs.org In some synthetic reactions, both EWGs (like F, Cl, Br) and EDGs (like Me, OMe) on the indole ring are well-tolerated, producing the desired products, although strong EWGs like nitro (NO2) and trifluoromethyl (CF3) can sometimes prevent the reaction from proceeding. acs.org

A Quantitative Structure-Activity Relationship (QSAR) study on indole-2-carboxamides as CB1 antagonists suggested that the presence of an EWG at positions corresponding to C5 and C6 (atoms 8 and 9 in the study's numbering) could be detrimental to activity, while an EDG at C3 may be favorable. ijpar.com This highlights the complexity of electronic effects, where the position and the specific receptor interaction play a crucial role.

Influence of Alkyl and Halogen Substituents

Halogen and alkyl substitutions on the indole ring are common strategies to modulate the activity, lipophilicity, and metabolic stability of indole-2-carboxamide derivatives.

Halogens: For CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhances potency. nih.gov While both are tolerated, studies suggest that a fluoro substituent is more suboptimal than a chloro group for this particular activity. acs.org The position is critical, as moving a chloro group from C5 to C6 can significantly impair binding affinity. acs.org In the context of antiproliferative agents targeting EGFR and CDK2, the position of halogen substitution also matters. For instance, a 5-chloro derivative showed higher potency than a 5,7-dichloro derivative in one case, while in another comparison, a 6-chloro compound was more potent than its 5-chloro counterpart. nih.gov For antituberculosis agents, chloro or fluoro substitutions at the 4- and 6-positions were found to improve metabolic stability. curtin.edu.au

Alkyl Groups: The C3 position of the indole ring is particularly sensitive to substitution. For CB1 allosteric modulators, small alkyl side chains like hydrogen or methyl at C3 are preferred over larger groups like ethyl. nih.gov The length of the C3-alkyl group has a profound impact on allostery; an n-propyl group is considered optimal for modulating orthosteric ligand binding, while an n-hexyl group is preferred for enhancing the modulator's own binding affinity to the receptor. acs.orgnih.gov This demonstrates that even subtle changes in the size and lipophilicity of the C3 substituent can fine-tune the compound's interaction with its target. nih.govnih.gov

| Indole Position | Substituent Type | Specific Substituent(s) | Biological Target | Observed Effect on Activity/Profile | Source |

|---|---|---|---|---|---|

| C5 | Electron-Withdrawing (EWG) | -Cl | CB1 Receptor | Key requirement for allosteric modulation; enhances potency. | acs.orgnih.gov |

| C5 | Electron-Donating (EDG) | -OCH3 | CB1 Receptor | Significantly decreased binding affinity and cooperativity. | acs.org |

| C5 | Electron-Donating (EDG) | -CH3, Cyclopropyl, -C2H5 | Trypanosoma cruzi | Favored for potency. | acs.org |

| C5 | Electron-Withdrawing (EWG) | -Cl, -Br, -CF3 | Trypanosoma cruzi | Resulted in inactive compounds. | acs.org |

| C3 | Alkyl | -H, -CH3 | CB1 Receptor | Preferred over larger groups (e.g., ethyl). | nih.gov |

| C3 | Alkyl | n-propyl | CB1 Receptor | Optimal for allosteric modulation of orthosteric ligand binding. | acs.org |

| C3 | Alkyl | n-hexyl | CB1 Receptor | Enhanced binding affinity of the allosteric modulator itself. | acs.org |

| C4, C6 | Halogen | -Cl, -F | Mycobacterium tuberculosis | Improved metabolic stability. | curtin.edu.au |

Role of the Carboxamide Functionality and its N-Substitutions

The N-substituted carboxamide moiety is a cornerstone of the indole-2-carboxamide scaffold, playing a vital role in orienting the molecule within the binding pocket and forming key interactions. nih.gov Modifications to this part of the molecule, including the N-substituent itself and the linker connecting it, are critical for determining biological activity.

Significance of the N-(2-hydroxyethyl) Moiety

The N-(2-hydroxyethyl) group provides a hydroxyl functionality that can participate in hydrogen bonding, potentially anchoring the ligand to its receptor. However, much of the available SAR literature on indole-2-carboxamides involves replacing this group with larger, more complex moieties, such as substituted phenethyl groups, to achieve high affinity for targets like the CB1 receptor. nih.govnih.gov

For instance, in the development of CB1 allosteric modulators, the N-substituent is typically a phenethyl group with further substitutions on the phenyl ring. nih.gov In a different chemical series (anandamide-type compounds), the introduction of an N-(2-hydroxyethyl) group onto an already N-alkylated amide nitrogen (forming a tertiary amide) led to a complete loss of binding to the CB1 receptor. future4200.com While the parent compound of this article, N-(2-hydroxyethyl)-1H-indole-2-carboxamide, is a secondary amide, this finding underscores the sensitivity of receptor binding to the substitution pattern on the amide nitrogen. The presence and accessibility of the amide N-H for hydrogen bonding is often a crucial interaction. arkat-usa.org The hydroxyl group of the N-(2-hydroxyethyl) moiety offers an additional hydrogen bonding site, the utility of which is target-dependent. For example, a study involving the reaction of indoleninyl halides with 2-aminoethanol demonstrated the synthetic accessibility of this moiety for creating new derivatives. acs.org

Impact of Side Chain Length and Branching

The length and structure of the side chain (linker) attached to the amide nitrogen are critical for correctly positioning the terminal functional groups for optimal receptor interaction.

For CB1 receptor allosteric modulators, the linker between the amide bond and a terminal phenyl ring must be an ethylene (B1197577) (-CH2CH2-) group. acs.org Shortening this linker to a single carbon or elongating it to three carbons completely abolishes the allosteric effects, demonstrating a strict spatial requirement for this class of compounds. acs.org

In studies on anti-Trypanosoma cruzi agents, modifications to the linker region also had a profound impact. Homologating (lengthening) the side chain led to inactive compounds. acs.org Branching the side chain with a methyl group resulted in equipotent compounds, while N-methylating the amide nitrogen also yielded compounds with similar potency to the parent molecule. acs.org Interestingly, when both the amide and the indole N-H were methylated, potency was restored, possibly by re-establishing a favorable spatial orientation for receptor binding. acs.org These findings indicate that while linker length can be a rigid requirement for some targets, branching and substitution may be tolerated or even beneficial for others, depending on the shape and properties of the binding site.

| Modification Area | Modification Type | Biological Target | Observed Effect on Activity | Source |

|---|---|---|---|---|

| N-Substituent Linker | Shortening (1 carbon) or Elongating (3 carbons) from ethylene | CB1 Receptor | Abolished allosteric effects. | acs.org |

| N-Substituent Side Chain | Homologation (lengthening) | Trypanosoma cruzi | Led to inactive compounds. | acs.org |

| N-Substituent Side Chain | Branching with a methyl group | Trypanosoma cruzi | Resulted in equipotent compounds. | acs.org |

| Amide Nitrogen | N-methylation (secondary to tertiary amide) | Trypanosoma cruzi | Resulted in equipotent compounds. | acs.org |

| Amide Nitrogen | N,N-disubstitution (tertiary amide) | CB1 Receptor (Anandamide series) | Eliminated receptor binding. | future4200.com |

Structural Requirements for Specific Receptor Interactions

The diverse biological activities of indole-2-carboxamides are a direct result of their ability to conform to the structural requirements of various receptor binding sites. The SAR findings discussed previously culminate in distinct pharmacophores for different targets.

For Cannabinoid Receptor 1 (CB1) allosteric modulators , a clear set of structural rules has been established. The core indole ring is preferred for maintaining high binding affinity. nih.govnih.gov Key requirements include:

An electron-withdrawing group, typically chlorine, at the C5 position. acs.org

A small, linear alkyl group (n-propyl being optimal) at the C3 position. acs.org

A mandatory two-carbon (ethylene) linker between the carboxamide and a terminal N-substituent, which is often a substituted phenyl ring. acs.org

The presence of the carboxamide functionality itself is required for activity. nih.gov

For antiproliferative activity , the requirements can vary. In one study targeting EGFR and CDK2, a phenethyl moiety attached to the carboxamide was found to be important for activity. nih.gov The study also showed that substitutions on the indole ring, such as 5-chloro or 5-bromo, combined with various groups at C3 (e.g., methyl, ethyl, hydroxymethyl) yielded potent compounds. mdpi.com

For activity against Trypanosoma cruzi , the SAR suggests a preference for small, electron-donating groups at the C5 position of the indole ring. acs.org Unlike the rigid linker requirement for CB1 modulators, some flexibility in the N-substituent side chain is tolerated, although significant changes like homologation are detrimental. acs.org Crucially, replacing the indole-2-carboxamide core with other scaffolds like benzofuran (B130515) or azaindole resulted in inactive compounds, highlighting the essential nature of this specific heterocyclic core for anti-T. cruzi activity. acs.org

Finally, for agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) , the N-substituent plays a dominant role. Derivatives featuring a vanillyl moiety in the amide head, mimicking the natural agonist capsaicin, showed significant agonist activity, indicating that the indole-2-carboxamide acts as an effective scaffold upon which agonist-driving functionalities can be built. mdpi.com

Fragmentation and Scaffold Hopping Strategies in SAR Discovery

In the quest to optimize lead compounds derived from the N-(2-hydroxyethyl)-1H-indole-2-carboxamide scaffold, medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties. Two powerful and related techniques are fragmentation and scaffold hopping. Fragmentation involves breaking down a complex molecule into smaller, more manageable pieces to understand the key interactions, while scaffold hopping aims to replace the core molecular framework (the scaffold) with a functionally equivalent but structurally novel one. These approaches help to navigate intellectual property landscapes, improve drug-like properties, and discover new structure-activity relationships (SAR).

A key motivation for employing these strategies is to modify physicochemical properties. For instance, in the development of anti-Trypanosoma cruzi agents based on the 1H-indole-2-carboxamide core, researchers explored replacing the indole scaffold with simplified 5-membered rings. nih.gov The goal was to reduce lipophilicity and increase the topological polar surface area (TPSA) by incorporating different heteroatoms. nih.gov This led to the synthesis and evaluation of pyrazole, oxazole, and isoxazole (B147169) derivatives as potential bioisosteres for the indole ring, opening new avenues for SAR exploration. nih.gov

Scaffold hopping has also been effectively used to alter the selectivity profile of kinase inhibitors. In one notable example, a scaffold hop from an indole to an indazole framework was executed to develop dual inhibitors of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2), which are crucial anti-apoptotic proteins implicated in cancer. rsc.org This strategy successfully converted MCL-1 selective leads into compounds with a more desirable dual-inhibitor profile, demonstrating how a subtle change in the core heterocycle can significantly impact biological activity and therapeutic potential. rsc.org The rationale behind such hops is often guided by the desire to maintain key hydrogen bond donor/acceptor patterns while exploring new substituent vectors and improving properties like aqueous solubility. dundee.ac.uk

The table below illustrates examples of scaffold hopping from an indole-2-carboxamide core to other heterocyclic systems, a common strategy to improve pharmacological properties.

Table 1: Examples of Scaffold Hopping from Indole-2-Carboxamide Analogs

| Original Scaffold | Hopped Scaffold | Rationale | Observed Outcome | Reference |

|---|---|---|---|---|

| 1H-Indole | Pyrazole | Reduce lipophilicity, increase TPSA | New vectors for SAR exploration | nih.gov |

| 1H-Indole | Oxazole | Mimic indole core, introduce heteroatoms | New vectors for SAR exploration | nih.gov |

| 1H-Indole | Isoxazole | Bioisosteric replacement | New vectors for SAR exploration | nih.gov |

| 1H-Indole | 1H-Indazole | Modulate selectivity profile | Shift from selective to dual inhibition | rsc.org |

Integration of Computational Predictions with Experimental SAR Data

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery, enabling a more rational and efficient exploration of SAR. For derivatives of N-(2-hydroxyethyl)-1H-indole-2-carboxamide, this integration has proven invaluable in identifying and optimizing potent inhibitors for various biological targets.

Structure-based drug design is a powerful computational approach that has been successfully applied to this class of compounds. In the development of potent Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, an initial hit compound was structurally optimized using the indole-2-carboxamide scaffold as a novel hinge-binding moiety. nih.gov Computational docking studies provided insights into the binding mode of these derivatives within the ASK1 active site, guiding the selection and design of substituents to enhance potency. This process led to the discovery of a compound with significantly improved in vitro activity and a favorable in vivo pharmacokinetic profile, ultimately demonstrating efficacy in a mouse model of ulcerative colitis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents another key computational tool. 2D-QSAR models have been developed for novel 1H-indolyl derivatives to predict their antioxidant activity. nih.gov These models correlate structural features of the molecules with their experimentally determined biological activity, allowing for the pre-synthesis screening of virtual compounds. In one study, this approach successfully recommended the most promising candidates for synthesis and in vitro testing, with the experimental results confirming the predictive power of the model. The most active compound identified showed superior antioxidant activity compared to the standard, ascorbic acid. nih.gov

Furthermore, in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) and other drug-like properties are routinely integrated with experimental data. For a series of indole-2-carboxamides designed as TRPV1 agonists, a promising candidate was selected for further evaluation not only based on its in vitro potency and efficacy but also on its in silico-predicted favorable drug-like properties. nih.gov This holistic approach, combining experimental biological data with computational property prediction, ensures that resources are focused on candidates with the highest probability of success in later stages of drug development. nih.gov Computational methods are also employed to corroborate experimental spectroscopic data, such as NMR, to confirm molecular structures and understand electronic properties, providing a foundational layer of confidence in the SAR data generated. researchgate.net

The following table presents a conceptual overview of how computational predictions are integrated with experimental outcomes in the study of indole-2-carboxamide derivatives.

Table 2: Integration of Computational and Experimental Data for Indole-2-Carboxamide Derivatives

| Computational Method | Prediction Goal | Experimental Validation | Target/Application | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity | In vitro kinase assays (IC₅₀) | ASK1 Inhibition | nih.gov |

| 2D-QSAR | Predict antioxidant activity | In vitro ABTS assay (IC₅₀) | Antioxidant Activity | nih.gov |

| In Silico Profiling | Predict drug-like properties (e.g., solubility, metabolism) | Potency and efficacy assays (EC₅₀) | TRPV1 Agonism | nih.gov |

| DFT Calculations | Predict NMR chemical shifts | ¹H and ¹³C NMR spectroscopy | Structural Confirmation | researchgate.net |

In Vitro Biological Activities and Mechanistic Insights of N 2 Hydroxyethyl 1h Indole 2 Carboxamide Analogues

Receptor Modulation Studies in Cell-Based Assays

Analogues built upon the indole-2-carboxamide core have demonstrated significant potential in modulating the activity of several key receptor systems. These interactions are often allosteric, offering a nuanced approach to regulating receptor function compared to traditional orthosteric ligands.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide structure is a well-established scaffold for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). google.com The prototypical compound in this class is ORG27569, which enhances the binding of CB1 agonists like [³H]CP55,940 but paradoxically antagonizes agonist-induced G-protein coupling. google.comresearchgate.net This dual activity highlights the complexity of allosteric modulation, where a compound can be a positive allosteric modulator (PAM) for ligand binding but a negative allosteric modulator (NAM) for signal transduction.

Structure-activity relationship (SAR) studies have elucidated key structural requirements for this activity. The C3 alkyl groups on the indole (B1671886) ring profoundly impact the allostery of the ligand. google.com Through systematic modifications, potent modulators have been identified. For instance, compound 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) emerged as a robust CB1 allosteric modulator with a high binding cooperativity factor (α) and potent antagonism of agonist-induced G-protein activation. google.comresearchgate.net

| Compound | Description | Binding Affinity (KB, nM) | Binding Cooperativity (α) | Functional Effect |

|---|---|---|---|---|

| ORG27569 | Prototypical indole-2-carboxamide CB1 allosteric modulator. | Data not specified | Data not specified | Enhances agonist binding; inhibits G-protein coupling. google.com |

| 11j | A potent analogue with an optimized C3-pentyl group. | 167.3 | 16.55 | Potent antagonism of agonist-induced GTPγS binding. google.comresearchgate.net |

Dopamine (B1211576) D2 Receptor Negative Allosteric Modulation

The indole-2-carboxamide moiety is also a critical component of the first identified negative allosteric modulator for the Dopamine D2 and D3 receptors, SB269652 (N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide). acs.org This compound was found to be a NAM of D2- and D3-receptor dimers. acs.org The 1H-indole-2-carboxamide group itself is crucial for the allosteric modulation, independent of dimer interactions. acs.org

Subtle modifications to this indole-2-carboxamide "tail" motif can lead to dramatic changes in pharmacological activity. Research into second-generation analogues has yielded compounds with significantly increased functional affinity and cooperativity. nih.gov For example, analogue 11g not only demonstrated subnanomolar affinity for the D2 receptor but also acted to decrease both the potency and the maximal effect (Emax) of dopamine, a distinct action compared to the parent compound. nih.gov This modulation of both agonist affinity (α) and efficacy (β) highlights the therapeutic potential of fine-tuning dopaminergic signaling. nih.gov

| Compound | Description | Functional Affinity (KB) | Cooperativity (αβ) | Functional Effect |

|---|---|---|---|---|

| SB269652 (1) | The first identified D2/D3 NAM. | ~126 nM | ~0.03 | Negative allosteric modulator of dopamine binding and function. nih.gov |

| 11g | An analogue with a modified indole tail. | ~0.25 nM | ~0.003 | NAM that decreases both the potency and maximal effect of dopamine. nih.gov |

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

The indole-2-carboxamide scaffold has been effectively utilized to design novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. researchgate.net Inspired by the structure of capsaicin, researchers have developed series of these compounds and tested their ability to modulate TRPV1 in cell-based assays that measure changes in intracellular Ca²⁺ concentration. researchgate.net

A key finding from these studies is that N-methylation of the indole ring generally leads to better performance compared to the NH-counterparts, likely due to increased lipophilicity which facilitates access to the channel binding site. researchgate.net Compound 6g (N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide) emerged as a particularly promising candidate, demonstrating potent agonism and subsequent receptor desensitization. researchgate.net

| Compound | Description | Agonist Potency (EC50, µM) | Desensitization (IC50, µM) | Selectivity |

|---|---|---|---|---|

| 5f | N-(4-Hydroxy-3-methoxybenzyl)-1H-indole-2-carboxamide | >10 | >10 | Not specified |

| 6g | N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 0.048 | 0.019 | Selective over TRPA1. researchgate.net |

| Capsaicin (Reference) | Natural TRPV1 agonist. | 0.045 | Not applicable | Not specified |

Enzyme Inhibition Profiling

In addition to receptor modulation, indole-2-carboxamide analogues have been engineered as potent inhibitors of various enzymes critical to disease progression, particularly in oncology and thrombosis.

Protein Kinase Inhibition (e.g., EGFR, HER2, VEGFR-2, CDK2, IKK2)

The indole scaffold is a prominent feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. Analogues of indole-2-carboxamide have been specifically developed as multi-targeted kinase inhibitors.

EGFR and CDK2: Several studies have reported the design of indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). One study identified compound 5e (5-chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide) as a potent dual inhibitor, showing greater inhibitory activity against CDK2 than the reference drug dinaciclib. google.com

HER2: A novel 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivative was identified as a dual EGFR and HER2 inhibitor, with an IC₅₀ value of 2.28 µM against HER2. acs.org

VEGFR-2: Analogues have also shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Compound Ve (5-Chloro-3-(hydroxymethyl)-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide) demonstrated a VEGFR-2 inhibitory effect in the low nanomolar range. researchgate.net

IKK2: The indole carboxamide scaffold has been optimized for inhibition of IκB kinase β (IKK2 or IKKβ), a key regulator of the pro-inflammatory NF-κB pathway. While these studies focused on 3,5-disubstituted-indole-7-carboxamides, the findings are relevant to the broader potential of the indole carboxamide class. Compound 24 was identified as having high in vitro potency.

| Compound | Target Kinase | Inhibitory Potency (IC50 / pIC50) | Reference Compound (IC50) |

|---|---|---|---|

| 5e | EGFR | 93 nM | Erlotinib (80 nM) google.com |

| 5e | CDK2 | 13 nM | Dinaciclib (20 nM) google.com |

| "Compound B" | HER2 | 2.28 µM (2280 nM) | Not specified acs.org |

| Ve | VEGFR-2 | 1.10 nM | Sorafenib (0.17 nM) researchgate.net |

| 24 | IKK2 | pIC50 = 8.1 (approx. 7.9 nM) | Not applicable |

Coagulation Factor Xa (fXa) Inhibition

A series of nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides have been designed and synthesized as potent and selective inhibitors of blood coagulation Factor Xa (fXa), a critical enzyme in the coagulation cascade. These compounds were developed to fit into the active site of fXa, with the amidinobenzyl group targeting the S1 pocket and the indole core acting as the central scaffold. X-ray crystallography confirmed the binding modes of representative ligands, validating the design strategy. Several compounds from this series demonstrated high potency and selectivity for fXa, making them promising candidates for antithrombotic agents.

| Compound Class | Target Enzyme | Potency Range (Ki) | Mechanism |

|---|---|---|---|

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa | Low nanomolar to sub-nanomolar | Competitive, active site inhibition. |

Other Enzyme Targets (e.g., Hepsin, Aromatase)

Analogues of N-(2-hydroxyethyl)-1H-indole-2-carboxamide have been investigated for their inhibitory potential against various enzymes implicated in disease pathogenesis. Notably, indole derivatives have shown promise as inhibitors of hepsin and aromatase.

Hepsin: Hepsin is a type II transmembrane serine protease that is overexpressed in prostate cancer and is associated with its progression and metastasis. Low molecular weight inhibitors targeting hepsin have been developed, and among the four major classes of these inhibitors are indolecarboxamidines, highlighting the potential of the indole scaffold in targeting this enzyme.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in the treatment of estrogen receptor-positive breast cancer. Several studies have demonstrated the aromatase inhibitory activity of indole derivatives. For instance, a series of novel 2-aryl indoles were evaluated for aromatase inhibition, with the most potent compound, which features a nitrile group at the C-3 position of the indole ring, displaying an IC50 value of 1.61 µM. fabad.org.tr Another study on bis- and tris-indoles with sulfonamide substitutions found that a bis-indole derivative was the most potent, with an IC50 value of 0.7 µM. fabad.org.tr Furthermore, certain pyrazino[1,2-a]indol-1(2H)-ones, which are structurally related to indole-2-carboxamides, have demonstrated significant aromatase inhibitory effects with IC50 values as low as 10 nM. fabad.org.tr

Table 1: Aromatase Inhibitory Activity of Selected Indole Analogues

| Compound Type | Specific Analogue/Derivative | IC50 Value |

|---|---|---|

| 2-Aryl Indole | Compound with Nitrile Group at C-3 | 1.61 µM |

| Bis-indole Sulfonamide | Most Potent Derivative | 0.7 µM |

| Pyrazino[1,2-a]indol-1(2H)-one | Most Potent Derivative | 10 nM |

Antiparasitic Activity against Protozoan Pathogens

Indole-2-carboxamide analogues have demonstrated significant activity against protozoan pathogens, particularly Trypanosoma cruzi, the causative agent of Chagas disease, and species of Leishmania that cause leishmaniasis.

A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening against T. cruzi. researchgate.netnih.gov Optimization of these compounds led to analogues with potent anti-trypanosomal activity. For example, compounds with small, aliphatic, electron-donating groups at the 5' position of the indole core, such as methyl, cyclopropyl (B3062369), and ethyl groups, showed moderate to good potency, with pEC50 values ranging from 5.4 to 6.2. nih.gov One notable ethyl analogue demonstrated a pEC50 of 6.9. acs.orgnih.gov

While direct studies on N-(2-hydroxyethyl)-1H-indole-2-carboxamide analogues against Leishmania are limited, the broader class of indole derivatives has shown anti-leishmanial properties. This suggests that the indole-2-carboxamide scaffold is a promising starting point for the development of novel antiparasitic agents.

Table 2: Anti-Trypanosoma cruzi Activity of Selected 1H-Indole-2-carboxamide Analogues

| Compound Analogue (Substitution at 5' position) | pEC50 Value |

|---|---|

| Methyl | ~5.4 - 6.2 |

| Cyclopropyl | ~5.4 - 6.2 |

| Ethyl | ~5.4 - 6.9 |

| Methoxy (B1213986) | ~5.4 - 6.2 |

Antiviral Efficacy against Viral Agents (e.g., SARS-CoV-2, Influenza A)

The antiviral potential of indole-2-carboxamide and related analogues has been explored against several viral pathogens, including SARS-CoV-2 and Influenza A virus.

A series of indole-based carboxamides were evaluated for their in vitro antiviral activity against the SARS-CoV-2 NRC-03-nhCoV strain in Vero-E6 cells. nih.gov These compounds exhibited significant antiviral activity, with IC50 values ranging from 3.60 µM to 15.20 µM. nih.gov The most potent compounds in this series demonstrated strong inhibition of viral replication. nih.gov Another study on a water-soluble indole-3-carboxylic acid derivative showed complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 µM, with an IC50 of 1.06 µg/mL. ijpsr.info

In the context of influenza, a series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and tested for their broad-spectrum antiviral activities. One of the compounds displayed potent inhibitory activity against Influenza A with an IC50 value of 7.53 µmol/L. acs.orgnih.gov

Table 3: Antiviral Activity of Selected Indole Analogues

| Virus | Compound Type | IC50 Value |

|---|---|---|

| SARS-CoV-2 | Indole-based Carboxamides | 3.60 - 15.20 µM |

| SARS-CoV-2 | Indole-3-carboxylic Acid Derivative | 1.06 µg/mL |

| Influenza A | Indole-2-carboxylate Derivative (Compound 14f) | 7.53 µmol/L |

Antioxidant Activity Evaluation (e.g., DPPH, ABTS assays)

The antioxidant potential of N-(2-hydroxyethyl)-1H-indole-2-carboxamide analogues can be evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While extensive data for this specific subclass is not widely available, a study on a series of 5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide derivatives demonstrated significant antioxidant activity. One particular analogue exhibited IC50 values of 15.62 µg/mL in the DPPH assay and 12.00 µg/mL in the ABTS assay, indicating its capacity to scavenge free radicals. researchgate.net The electron-donating nature of the indole nitrogen and the potential for hydrogen donation from the carboxamide and hydroxyl groups could contribute to this activity.

Table 4: Antioxidant Activity of a Selected Indole-2-carboxamide Analogue

| Assay | Compound Analogue | IC50 Value |

|---|---|---|

| DPPH | 5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide derivative | 15.62 µg/mL |

| ABTS | 12.00 µg/mL |

Antimicrobial and Antifungal Activity Assessment

Derivatives of indole-2-carboxamide have been assessed for their activity against a range of bacterial and fungal pathogens, with some analogues showing promising results.

In one study, a series of 1H-indole-2-carboxamide derivatives showed weak to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 25-110 µg/ml. researchgate.net However, other structurally related indole derivatives have demonstrated more potent antimicrobial effects. For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of eight bacterial species. The most active compound in this series showed an MIC of 0.004–0.03 mg/mL.

The antifungal activity of these compounds was also notable, with MICs in the range of 0.004–0.06 mg/mL. Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported MIC values between 3.125-50 µg/mL against various bacteria and fungi, with some compounds showing excellent activity against Candida krusei. nih.govmdpi.com

Table 5: Antimicrobial and Antifungal Activity of Selected Indole Analogues (MIC values)

| Compound Type | Organism | MIC Range |

|---|---|---|

| 1H-Indole-2-carboxamide derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | 25-110 µg/ml |

| Gram-negative bacteria (E. coli) | 50-110 µg/ml | |

| Indole-2-carboxylate derivatives | Various bacteria | 0.004-0.045 mg/mL |

| Various fungi | 0.004-0.06 mg/mL | |

| Indole-triazole/thiadiazole derivatives | Various bacteria | 3.125-50 µg/mL |

| Various fungi (e.g., C. krusei) | 3.125-50 µg/mL |

Cellular Biological Responses (e.g., Cell Cycle Arrest, Apoptosis Induction)

A significant area of investigation for indole-2-carboxamide analogues is their anticancer activity, which is often mediated through the induction of cell cycle arrest and apoptosis.

Several studies have shown that indole-based compounds can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines, including the MCF-7 breast cancer cell line. nih.gov For example, a synthetic benz[f]indole-4,9-dione analog, structurally related to the indole core, was found to cause G2/M arrest in human lung cancer cells. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

The induction of apoptosis is another key mechanism of the anticancer effects of these compounds. Treatment of cancer cells with indole-2-carboxamide derivatives has been shown to trigger apoptotic pathways. This is evidenced by an increase in the levels of pro-apoptotic proteins such as Bax and caspases (caspase-3, -8, and -9), and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, some analogues have been observed to increase the levels of Cytochrome C in the cytoplasm, a critical event in the intrinsic apoptotic pathway.

Table 6: Cellular Responses Induced by Indole-2-carboxamide Analogues in Cancer Cells

| Cellular Response | Observed Effects | Cancer Cell Line Example |

|---|---|---|

| Cell Cycle Arrest | Arrest at G2/M phase | MCF-7 (Breast), A549 (Lung) |

| Apoptosis Induction | Increased Caspase-3, -8, -9 activity | MCF-7 (Breast) |

| Increased Bax levels | MCF-7 (Breast) | |

| Decreased Bcl-2 levels | MCF-7 (Breast) | |

| Increased Cytochrome C release | MCF-7 (Breast) |

Elucidation of Proposed Molecular Mechanisms from In Vitro Data

The diverse biological activities of N-(2-hydroxyethyl)-1H-indole-2-carboxamide analogues stem from their interaction with various molecular targets. In vitro studies have provided insights into the potential mechanisms of action.

The anticancer effects of some indole-2-carboxamides are proposed to be due to their ability to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases disrupts critical signaling pathways involved in cancer cell proliferation and survival.

In the context of antiviral activity, some indole-2-carboxamide derivatives are thought to target host factors involved in viral replication. For example, certain analogues have been shown to modulate cap-dependent translation, a crucial process for the replication of many RNA viruses. For SARS-CoV-2, some indole-based carboxamides have been identified as potential inhibitors of the main protease (Mpro), an essential enzyme for viral replication. nih.gov

The antiparasitic mechanism of 1H-indole-2-carboxamides against T. cruzi has been linked to the inhibition of cytochrome P450 family 51 (CYP51), an enzyme involved in sterol biosynthesis in the parasite. acs.org However, this mechanism has been deprioritized in some optimization efforts due to unfavorable pharmacokinetic properties. acs.org

The antimicrobial and antifungal activities may be attributed to the disruption of microbial cell membranes or the inhibition of key enzymes. For example, docking studies of some indole-2-carboxylate derivatives suggest that their antibacterial action may involve the inhibition of MurB, an enzyme in the peptidoglycan biosynthesis pathway, while their antifungal effect may be due to the inhibition of 14α-lanosterol demethylase (CYP51).

Future Directions and Advanced Research Perspectives on N 2 Hydroxyethyl 1h Indole 2 Carboxamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(2-hydroxyethyl)-1H-indole-2-carboxamide and its derivatives is traditionally achieved through standard amide coupling, which involves reacting indole-2-carboxylic acid with the corresponding amine. nih.govnih.gov While effective, these methods often rely on coupling reagents that can generate significant waste. Future research must prioritize the development of more sustainable and efficient synthetic strategies.

A highly promising approach is the use of multicomponent reactions (MCRs), which offer high atom economy and reduce waste by combining multiple starting materials in a single step. rsc.org A recently developed two-step process, involving an initial Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization, presents a sustainable pathway to diverse indole-2-carboxamides. rsc.orgresearchgate.net This method utilizes inexpensive and readily available starting materials like anilines and glyoxal (B1671930) dimethyl acetal (B89532) under mild, metal-free conditions, significantly improving the ecological footprint of the synthesis. rsc.org Adapting such MCRs for the specific synthesis of N-(2-hydroxyethyl)-1H-indole-2-carboxamide could provide a scalable and environmentally friendly production route.

| Synthetic Route | Description | Key Advantages | Potential for N-(2-hydroxyethyl)-1H-indole-2-carboxamide |

|---|---|---|---|

| Standard Amide Coupling | Coupling of indole-2-carboxylic acid with ethanolamine (B43304) using reagents like BOP or CDI. nih.govnih.gov | Well-established, reliable for small-scale synthesis. | Direct and straightforward approach. |

| Ugi-4CR followed by Cyclization | A two-step MCR using anilines, glyoxal, an isocyanide, and formic acid, followed by acid-induced cyclization to form the indole-2-carboxamide core. rsc.org | Highly sustainable, high atom economy, mild conditions, metal-free, scalable. rsc.org | Adaptable for creating a diverse library of analogues by varying the initial components. |

Advanced Computational Design and Virtual Screening of Analogues

Computational chemistry offers powerful tools to accelerate the drug discovery process. For N-(2-hydroxyethyl)-1H-indole-2-carboxamide, these methods can guide the rational design of analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the 3D structural features of a series of indole-2-carboxamide analogues with their biological activity, providing clear guidelines for designing new, more potent inhibitors. nih.gov Such approaches have been successfully used to understand the interactions of indole-2-carboxamides with targets like human liver glycogen (B147801) phosphorylase a (HLGPa). nih.gov